molecular formula C6H10ClNO2 B2958583 (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride CAS No. 1807939-32-7

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

Cat. No.: B2958583
CAS No.: 1807939-32-7
M. Wt: 163.6
InChI Key: SQFNKGNUVXRNFR-ZDQHTEEMSA-N
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Description

(1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylic acid hydrochloride is a bicyclic compound containing nitrogen and a carboxylic acid group It is a hydrochloride salt, which means it is formed by the reaction of the carboxylic acid with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic compounds

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[3.1.0]hexane derivatives: Other derivatives of bicyclo[3.1.0]hexane with different substituents.

  • Carboxylic acid hydrochlorides: Other carboxylic acids in their hydrochloride salt form.

Uniqueness: (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFNKGNUVXRNFR-ZDQHTEEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-32-7
Record name (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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